An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS: 5165-28-6): Synthesis, Reactivity, and Applications

An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS: 5165-28-6): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Lactam Scaffold

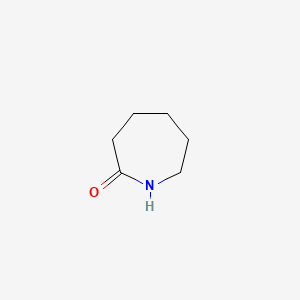

5,5-Dimethylpyrrolidin-2-one, also known as 5,5-dimethyl-2-pyrrolidone, is a five-membered cyclic amide, or lactam, characterized by a gem-dimethyl substitution at the C5 position. This structural feature imparts notable stability and unique reactivity, establishing it as a valuable building block in synthetic organic chemistry. The pyrrolidone ring itself is a privileged scaffold, frequently encountered in a multitude of natural products and pharmaceutically active compounds.[1] The presence of the gem-dimethyl group sterically hinders certain reactions while influencing the electronic nature of the lactam, making it a subject of interest for creating diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Properties

The key physical properties of 5,5-Dimethylpyrrolidin-2-one are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 5165-28-6 | [2][3][4] |

| Molecular Formula | C₆H₁₁NO | [2][4] |

| Molecular Weight | 113.16 g/mol | [2][3][4] |

| Melting Point | 39-40 °C | |

| Boiling Point | 229.2 ± 9.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Physical Form | Solid | [3] |

| InChI Key | UUTGCNVYKLQLRV-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represent the expected spectral characteristics.

| Spectroscopy | Expected Features |

| ¹H NMR | δ (ppm): ~1.2 (s, 6H, 2 x CH₃), ~1.8 (t, 2H, CH₂ at C4), ~2.3 (t, 2H, CH₂ at C3), ~7.0-8.0 (br s, 1H, NH). Chemical shifts can vary based on solvent. |

| ¹³C NMR | δ (ppm): ~25 (CH₃), ~35 (CH₂ at C4), ~40 (CH₂ at C3), ~60 (Quaternary C5), ~180 (C=O at C2). |

| IR (cm⁻¹) | ~3200 cm⁻¹ (N-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch, lactam). |

| Mass Spec (EI) | m/z: 113 (M⁺), 98 ([M-CH₃]⁺). |

Synthesis and Manufacturing Pathways

The primary and most industrially relevant synthesis of 5,5-Dimethylpyrrolidin-2-one is achieved through the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime. This classic named reaction provides an efficient route to cyclic amides (lactams) from cyclic ketoximes.[5][6][7]

The Beckmann Rearrangement: A Mechanistic Overview

The Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an amide.[5][8] The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, breaking the N-O bond.[6][7] The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed.[8]

Caption: Workflow for the synthesis of 5,5-Dimethylpyrrolidin-2-one.

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol describes a representative laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Step 1: Oximation of 4,4-Dimethylcyclopentanone

-

To a stirred solution of 4,4-dimethylcyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4-dimethylcyclopentanone oxime, which can often be used in the next step without further purification.

Step 2: Rearrangement to 5,5-Dimethylpyrrolidin-2-one

-

Carefully add the crude oxime from Step 1 portion-wise to a pre-cooled (0 °C) flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid (5-10 parts by weight) with vigorous stirring. Causality: Strong acid is required to protonate the hydroxyl group, initiating the rearrangement. The exothermic nature of this addition necessitates careful temperature control to prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane or chloroform (3-5x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography to afford pure 5,5-Dimethylpyrrolidin-2-one.

Chemical Reactivity and Synthetic Utility

The lactam functionality and the specific substitution pattern of 5,5-Dimethylpyrrolidin-2-one dictate its reactivity, making it a versatile intermediate.

Caption: Key reaction pathways of 5,5-Dimethylpyrrolidin-2-one.

-

N-Functionalization: The lactam nitrogen is nucleophilic after deprotonation with a suitable base (e.g., sodium hydride). This allows for the straightforward introduction of a wide range of substituents via N-alkylation or N-acylation, providing access to a library of functionalized pyrrolidones.

-

Ring-Opening: Under harsh acidic or basic hydrolysis conditions, the amide bond can be cleaved to yield 4-amino-4-methylpentanoic acid. This transformation is useful for accessing acyclic gamma-amino acids, which are valuable precursors in peptide synthesis and polymer chemistry.

-

Reduction: The lactam carbonyl can be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated cyclic amine, 2,2-dimethylpyrrolidine.

-

Alpha-Functionalization: While less common due to the stability of the lactam, deprotonation at the C3 position can be achieved with strong, non-nucleophilic bases, allowing for subsequent alkylation or other electrophilic trapping.

Applications in Drug Discovery and Life Sciences

The pyrrolidinone core is a cornerstone in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.

-

Scaffold for Bioactive Molecules: The pyrrolidin-2-one structure is a key component of the racetam family of nootropic drugs and is found in numerous other therapeutic agents.[9] The 5,5-dimethyl substitution provides a synthetically accessible scaffold that can be elaborated to explore new chemical space.

-

Antifungal Research: A derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, has been investigated for its antifungal properties. In silico molecular docking studies suggested that it interacts with key fungal enzymes like 14-alpha-sterol demethylase, a common target for antifungal drugs.[10] This highlights the potential of the 5-substituted pyrrolidin-2-one scaffold in developing new anti-infective agents.

-

NEP Inhibitors: Pyrrolidin-2-one derivatives are key intermediates in the synthesis of Neutral Endopeptidase (NEP) inhibitors, a class of drugs used in cardiovascular therapies.[11]

-

Spin Trapping Studies: The related compound 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), a spin trapping agent used in electron spin resonance (ESR) studies to detect reactive oxygen species (ROS), can be oxidized to 5,5-dimethyl-2-pyrrolidone-N-oxyl (DMPOX).[12] This chemistry is relevant in studies of oxidative stress and inflammation.[12][13]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance. 5,5-Dimethylpyrrolidin-2-one has associated hazards that require careful management.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14][15]

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and call a poison center or doctor.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Keep away from incompatible materials.

-

Conclusion

5,5-Dimethylpyrrolidin-2-one is more than just a simple chemical; it is a highly versatile and enabling scaffold for chemical innovation. Its straightforward synthesis via the Beckmann rearrangement, coupled with its diverse reactivity, makes it an attractive starting material for complex target synthesis. For researchers in drug discovery, its presence in bioactive molecules and its utility as a modifiable core structure offer fertile ground for the development of new therapeutic agents. A solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic and industrial research settings.

References

-

5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

-

5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Beckmann rearrangement - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

1-Hydroxy-5,5-dimethylpyrrolidin-2-one - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Kadiiska, M. B., et al. (2005). 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent. Journal of Agricultural and Food Chemistry, 53(12), 4906-10. Retrieved January 5, 2026, from [Link]

-

De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Retrieved January 5, 2026, from [Link]

-

Harding, K. E., & Burks, S. R. (1981). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry, 46(4), 789–792. Retrieved January 5, 2026, from [Link]

- US Patent 9,206,116 B2. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.

-

Rosen, G. M., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Magnetic Resonance in Chemistry, 27(8), 754-757. Retrieved January 5, 2026, from [Link]

-

Sivanandhan, S., et al. (2011). Interaction of 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one with selected antifungal drug target enzymes by in silico molecular docking studies. Interdisciplinary Sciences: Computational Life Sciences, 3(3), 223-30. Retrieved January 5, 2026, from [Link]

-

Zaitsev, V. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8507. Retrieved January 5, 2026, from [Link]

-

Tran, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2577–2586. Retrieved January 5, 2026, from [Link]

-

Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Short, R. P., et al. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(7), 1755–1756. Retrieved January 5, 2026, from [Link]

-

Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 809226. Retrieved January 5, 2026, from [Link]

-

Wang, H., et al. (2013). The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells. Free Radical Research, 47(12), 1006–1014. Retrieved January 5, 2026, from [Link]

-

B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (2019). ACS Catalysis, 9(7), 6435–6440. Retrieved January 5, 2026, from [Link]

-

Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743–2752. Retrieved January 5, 2026, from [Link]

-

Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103444. Retrieved January 5, 2026, from [Link]

-

(2R,5R)-1-ethynyl-2,5-dimethylpyrrolidine | C8H13N - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2018). PLoS One, 13(11), e0207920. Retrieved January 5, 2026, from [Link]

-

Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. (2024). JACS Au, 4(6), 2215–2222. Retrieved January 5, 2026, from [Link]

-

Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. (2025). The Journal of Organic Chemistry, 90(8), 5647–5657. Retrieved January 5, 2026, from [Link]

-

(-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester. (n.d.). Retrieved January 5, 2026, from [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (2022). Molecules, 27(13), 4187. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. (2007). Molecules, 12(4), 834-843. Retrieved January 5, 2026, from [Link]

Sources

- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5-Dimethylpyrrolidin-2-one | 5165-28-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Interaction of 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one with selected antifungal drug target enzymes by in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 12. 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. combi-blocks.com [combi-blocks.com]

- 15. echemi.com [echemi.com]